Cas no 1804431-97-7 (2,3-Dimethyl-4-fluorobenzyl bromide)

2,3-Dimethyl-4-fluorobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2,3-Dimethyl-4-fluorobenzyl bromide
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- インチ: 1S/C9H10BrF/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4H,5H2,1-2H3
- InChIKey: HGLRKMHPGSRTQS-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=C(C)C=1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 0
2,3-Dimethyl-4-fluorobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006132-250mg |
2,3-Dimethyl-4-fluorobenzyl bromide |
1804431-97-7 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010006132-500mg |
2,3-Dimethyl-4-fluorobenzyl bromide |
1804431-97-7 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010006132-1g |
2,3-Dimethyl-4-fluorobenzyl bromide |
1804431-97-7 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
2,3-Dimethyl-4-fluorobenzyl bromide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
2,3-Dimethyl-4-fluorobenzyl bromideに関する追加情報
Professional Introduction to 2,3-Dimethyl-4-fluorobenzyl bromide (CAS No. 1804431-97-7)
2,3-Dimethyl-4-fluorobenzyl bromide, identified by its CAS number 1804431-97-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a bromo substituent and a fluorine atom on a dimethylated benzene ring, make it a versatile building block for medicinal chemists.
The significance of 2,3-Dimethyl-4-fluorobenzyl bromide lies in its ability to facilitate the formation of carbon-carbon bonds through various coupling reactions. One of the most prominent applications is its use in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile to form biaryl structures. These biaryl compounds are prevalent in many pharmacologically active agents, including anticancer drugs and central nervous system (CNS) therapeutics. The introduction of fluorine into the aromatic ring enhances the metabolic stability and binding affinity of these molecules, making them more effective in vivo.
In recent years, there has been a surge in research focused on developing fluorinated compounds due to their favorable pharmacokinetic properties. The fluorine atom can influence the electronic distribution of the molecule, leading to improved bioavailability and reduced susceptibility to enzymatic degradation. 2,3-Dimethyl-4-fluorobenzyl bromide is particularly valuable in this context because it allows for the introduction of fluorine into complex molecular architectures with high precision. This has been exploited in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies.
The pharmaceutical industry has increasingly recognized the importance of fluorinated intermediates like 2,3-Dimethyl-4-fluorobenzyl bromide in drug discovery. For instance, recent studies have demonstrated its utility in the preparation of novel antiviral agents. The bromo substituent on the benzene ring provides a handle for further functionalization via palladium-catalyzed reactions, enabling the construction of intricate scaffolds that mimic natural products with potent antiviral activity. These efforts have led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
Synthetic methodologies have also evolved to improve the accessibility and scalability of 2,3-Dimethyl-4-fluorobenzyl bromide. Modern synthetic routes often employ catalytic methods that minimize waste and enhance yield, aligning with green chemistry principles. For example, transition metal-catalyzed reactions have been optimized to achieve high selectivity and efficiency in the introduction of both methyl and fluoro groups onto the benzene ring. Such advancements not only reduce production costs but also make these valuable intermediates more readily available for academic and industrial research.
The role of computational chemistry in designing and optimizing synthetic strategies for 2,3-Dimethyl-4-fluorobenzyl bromide cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with greater accuracy, thereby accelerating the drug discovery process. By simulating interactions between this intermediate and various catalysts or ligands, scientists can identify conditions that maximize yield while minimizing side reactions. This computational approach complements experimental efforts and has become an indispensable tool in modern synthetic organic chemistry.
In conclusion, 2,3-Dimethyl-4-fluorobenzyl bromide (CAS No. 1804431-97-7) represents a cornerstone intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex biologically active molecules. As research continues to uncover new applications for fluorinated compounds, the demand for high-quality intermediates like this one is expected to grow. The advancements in synthetic methodologies and computational chemistry further enhance its utility, ensuring its continued relevance in drug development efforts worldwide.
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